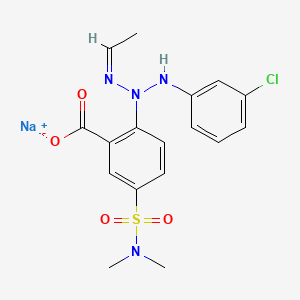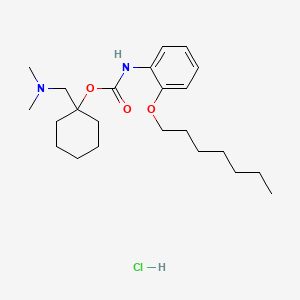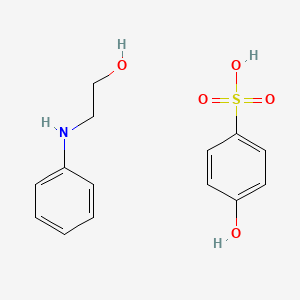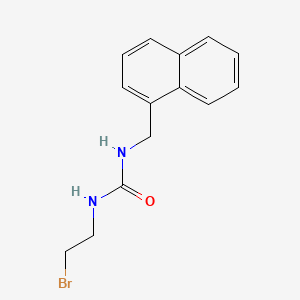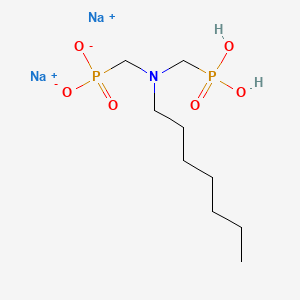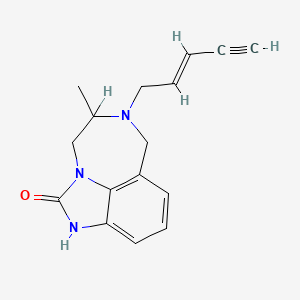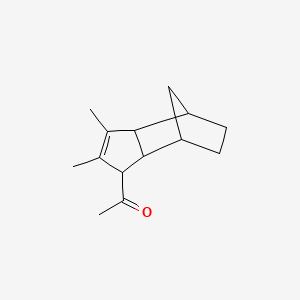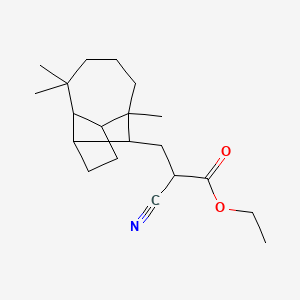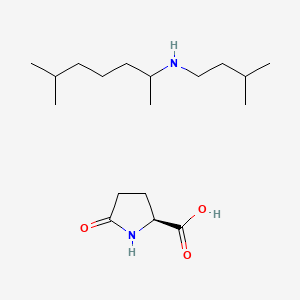
Einecs 298-346-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 298-346-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific chemical identity of this compound can be determined by its unique EINECS number, which helps in tracking and regulating the substance within the European Union.
Analyse Des Réactions Chimiques
Einecs 298-346-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Einecs 298-346-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biochemical assays and studies involving enzyme activity or metabolic pathways.
Medicine: It could be involved in the development of pharmaceuticals or as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 298-346-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a biochemical assay, it may inhibit or activate an enzyme, while in a pharmaceutical context, it may interact with a receptor or signaling pathway.
Comparaison Avec Des Composés Similaires
Einecs 298-346-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve aspects such as reactivity, stability, and applications. Some similar compounds include:
Einecs 298-041-4: Another compound listed in the EINECS inventory with different properties and applications.
Einecs 298-346-3: A compound with a similar structure but different reactivity and uses.
Propriétés
Numéro CAS |
93803-73-7 |
|---|---|
Formule moléculaire |
C18H36N2O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
6-methyl-N-(3-methylbutyl)heptan-2-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H29N.C5H7NO3/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;7-4-2-1-3(6-4)5(8)9/h11-14H,6-10H2,1-5H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
UDBSTPFSZXOXRY-HVDRVSQOSA-N |
SMILES isomérique |
CC(C)CCCC(C)NCCC(C)C.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CC(C)CCCC(C)NCCC(C)C.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



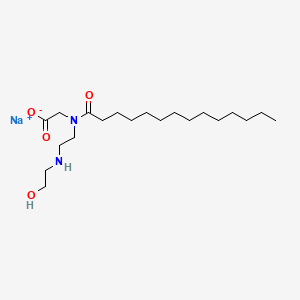
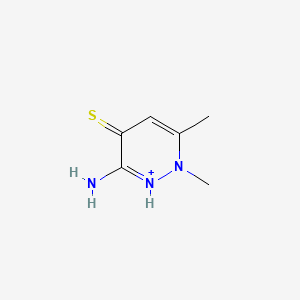
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
